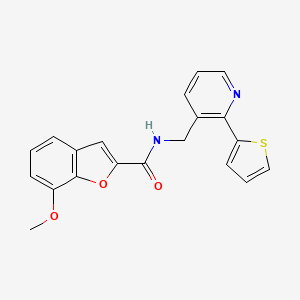

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

7-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-15-7-2-5-13-11-16(25-19(13)15)20(23)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOKJJHOHMHKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

The compound's chemical structure can be described by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 364.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including neuroprotective effects, antioxidant properties, and potential anticancer activity. The following sections detail these activities based on recent studies.

Neuroprotective and Antioxidant Effects

A study synthesized a series of benzofuran derivatives, including this compound. These derivatives were evaluated for their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells. Notably, certain derivatives demonstrated significant protection against NMDA-induced excitotoxicity. Specifically, one derivative exhibited neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .

Anticancer Properties

The compound's anticancer potential has also been explored. A related study indicated that benzofuran derivatives could induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC values indicative of significant cytotoxicity against cancer cells. One study reported an IC value of approximately 25.72 ± 3.95 μM for related compounds against MCF cell lines, suggesting therapeutic applications in cancer treatment .

The biological effects of this compound are thought to arise from its interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to desired biological responses such as apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlight that the presence of certain functional groups significantly enhances the compound's biological activity .

Case Studies

- Neuroprotective Study : In vitro tests revealed that several synthesized benzofuran derivatives provided considerable protection against neuronal damage induced by excitotoxic agents like NMDA. The most effective derivative showed neuroprotective action comparable to established drugs.

- Anticancer Activity : Research involving various benzofuran analogues demonstrated significant cytotoxicity against different cancer cell lines, with some compounds achieving IC values in the low micromolar range.

Data Table: Summary of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s distinctiveness lies in its thiophene-pyridinylmethyl substituent. Below is a comparison with structurally related derivatives:

Notes:

- The pyridinylmethyl group may confer better solubility in polar solvents relative to purely aromatic substituents (e.g., phenyl), as seen in analogs like 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide .

Bioactivity Trends

- Antioxidant Activity : Derivatives with electron-donating substituents (e.g., methoxy, hydroxyl) on the benzofuran core exhibit stronger radical-scavenging properties. For instance, compounds with para-hydroxyphenyl substituents (e.g., 1c in ) showed 2–3× higher antioxidant activity than unsubstituted phenyl analogs . The target compound’s thiophene group, a sulfur-containing heterocycle, may further enhance redox modulation via thiol-disulfide exchange mechanisms .

- Neuroprotective Effects: Pyridine-containing derivatives (e.g., ) demonstrated improved blood-brain barrier permeability in preclinical models compared to non-aromatic substituents. The thiophene-pyridinylmethyl group in the target compound could synergize these effects due to dual heterocyclic interactions .

Physicochemical Properties

- Molecular Weight : The target compound (363.41 g/mol) is heavier than simpler analogs like 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide (268.27 g/mol), which may influence pharmacokinetics (e.g., absorption, distribution) .

- Polarity : The oxadiazole-containing derivative (LogP ~1.2 predicted) is less polar than the target compound (LogP ~2.5 predicted), suggesting differences in membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。